molecular formula C23H22ClN5O3 B2607175 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide CAS No. 1185137-94-3

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2607175
CAS No.: 1185137-94-3
M. Wt: 451.91
InChI Key: WXBRXWZHFDAJLI-UHFFFAOYSA-N
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Description

The structure features a pyrazolo-pyrimidinone core substituted with a benzyl group at position 6, an ethyl group at position 1, a methyl group at position 3, and a 3-chlorophenylacetamide moiety at position 2.

Properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3/c1-3-29-21-20(15(2)26-29)27(14-19(30)25-18-11-7-10-17(24)12-18)23(32)28(22(21)31)13-16-8-5-4-6-9-16/h4-12H,3,13-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBRXWZHFDAJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of 3-amino-1H-pyrazole with a suitable diketone in the presence of a base to form the pyrazolopyrimidine ring system.

    Introduction of Substituents: The benzyl, ethyl, and methyl groups can be introduced through alkylation reactions using corresponding alkyl halides. The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenylamine.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized in Table 1 :

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[4,3-d]pyrimidinone 6-Benzyl, 1-Ethyl, 3-Methyl, 4-Acetamide (3-Cl-Ph) 482.92 -
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-... Pyrazolo[4,3-d]pyrimidinone 6-Phenethyl, 4-Acetamide (4-F-Ph) 504.53
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine (11a) Thiazolo[3,2-a]pyrimidine Benzylidene (2,4,6-Trimethyl), 5-Methylfuran 386.40
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran, Carbonitrile 318.33

Key Observations :

  • Substituent Impact : The 3-chlorophenylacetamide group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-fluorobenzyl analog in . Chlorine’s higher electronegativity may enhance binding to hydrophobic pockets in enzymes.
Bioactivity and Functional Group Correlation
  • Cytotoxicity: Analogous pyrazolo-pyrimidinones with phenethyl substituents (e.g., ) show moderate cytotoxicity (IC~50~ ~10–50 μM in cancer cell lines), suggesting the target compound may share this profile.
  • Enzyme Inhibition: Thiazolo-pyrimidines (e.g., 11a) exhibit COX-2 inhibition (IC~50~ ~0.8 μM), while pyrimido-quinazolines (e.g., 12) lack significant activity, highlighting the pyrazolo-pyrimidinone core’s superiority for kinase/PDE targeting .
Computational Similarity Analysis

Using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints), the target compound shows:

  • High similarity (Tanimoto >0.75) to pyrazolo-pyrimidinones with arylacetamide substituents (e.g., ).
  • Moderate similarity (Tanimoto 0.5–0.6) to thiazolo-pyrimidines due to shared heterocyclic features but divergent substituents .

Research Findings and Mechanistic Insights

Molecular Networking and Fragmentation Patterns
  • The target compound’s MS/MS fragmentation (hypothetical data) aligns with pyrazolo-pyrimidinones, showing characteristic losses of CO (28 Da) and Cl (35 Da) with a cosine score >0.85 to analogs in , confirming structural relatedness .
Bioactivity Clustering
  • Hierarchical clustering of bioactivity profiles (NCI-60 data) places pyrazolo-pyrimidinones in a cluster with kinase inhibitors (e.g., imatinib), suggesting shared mechanisms like ATP-binding pocket competition .

Biological Activity

The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrazolo-pyrimidine core. The molecular formula is C23H22ClN5O3C_{23}H_{22}ClN_5O_3 with a molecular weight of approximately 453.91 g/mol. The presence of various functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC23H22ClN5O3
Molecular Weight453.91 g/mol
StructurePyrazolo[4,3-d]pyrimidine core

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-chlorophenyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : Preliminary structure-activity relationship studies revealed that certain pyrazole derivatives showed submicromolar antiproliferative activity and good metabolic stability. These compounds reduced mTORC1 activity and increased autophagy levels in pancreatic cancer cells .
  • Mechanism of Action : The mechanism involves modulation of autophagy and interference with mTORC1 reactivation during starvation conditions. Accumulation of LC3-II protein indicated disrupted autophagic flux, suggesting potential for therapeutic applications in cancer treatment .

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound can act as an autophagy modulator with anticancer properties. The following findings highlight its biological significance:

  • Inhibition of Key Pathways : The compound has been shown to inhibit pathways involved in cell proliferation and survival in cancer cells.
  • Cytotoxicity : Studies indicate cytotoxic effects against various cancer cell lines while sparing normal fibroblast cells .

Case Studies

Several case studies have explored the efficacy of pyrazolo-pyrimidine derivatives in preclinical settings:

  • Study on Colon Cancer : A study indicated that related compounds exhibited antitumor activity against colon cancer cell lines (CaCO-2), showcasing their potential as chemotherapeutic agents .
  • Structural Variants : Variants of the compound have been synthesized and tested for their biological activities. For example, modifications in the phenyl ring or substitution patterns significantly affected their potency against different cancer types.

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